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Compound of Interest

Compound Name: 3-Chloro-1,2,4-triazin-5-amine
Cat. No.: B11924188
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Chemical Reactivity, Synthetic Pathways, and Therapeutic Scaffold Utility

Executive Summary

3-Chloro-1,2,4-triazin-5-amine represents a "privileged scaffold” in modern drug discovery,
particularly for the development of kinase inhibitors (e.g., SHP2 allosteric inhibitors) and purine
bioisosteres. Its value lies in its orthogonal reactivity: the C3-chlorine atom serves as a highly
reactive electrophilic handle for nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling, while the C5-amino group provides hydrogen bond
donor capability and directs regioselectivity. This guide provides a validated roadmap for
leveraging this molecule in high-throughput synthesis and lead optimization.

Structural & Physicochemical Profile

The 1,2,4-triazine core is electron-deficient, creating a strong dipole and lowering the pKa of
attached protons. The specific arrangement of nitrogen atoms renders the C3 and C5 positions
highly electrophilic, though with distinct reactivity profiles.

Key Properties Table
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Property Data Relevance to Protocol

CAS Number 57857-38-2 Identity verification.[1]

Mass spectrometry

Molecular Formula confirmation (

).

Molecular Weight 130.54 g/mol Stoichiometric calculations.

Visual purity check (darkening

Physical State Off-white to pale yellow solid o -

indicates decomposition).

Use polar aprotic solvents for
Solubility DMSO, DMF, DMAc, MeOH

reactions.

Weakly basic; requires non-
pKa (Conjugate Acid) ~2.5 - 3.0 (Predicted) nucleophilic bases (DIPEA) in

coupling.

Moisture sensitive; hydrolyzes
Storage 2-8°C, Inert Atmosphere to the 3-hydroxy derivative

over time.

Electronic Distribution & Regioselectivity

The reactivity of the parent 3,5-dichloro-1,2,4-triazine is governed by the inductive and
mesomeric effects of the ring nitrogens.

o C5 Position: Most electrophilic due to the para-like relationship with N2. In the dichloro
precursor, this position reacts first with nucleophiles (e.g., ammonia).

o C3 Position: Less reactive than C5 but sufficiently electrophilic to undergo substitution after
the C5 position has been functionalized. This allows for the sequential construction of
asymmetrical libraries.

Synthetic Routes & Production
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The synthesis of 3-chloro-1,2,4-triazin-5-amine is typically a two-step process starting from
the 1,2,4-triazine-3,5(2H,4H)-dione (6-azauracil analogs).

Validated Synthetic Workflow (DOT Visualization)
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Caption: Step-wise synthesis showing the critical regioselective amination step where C5
reactivity dominates C3.

Detailed Protocol: Synthesis from 3,5-Dichloro-1,2,4-
triazine

Objective: Selective mono-amination of the dichloro precursor.

o Preparation: Dissolve 3,5-dichloro-1,2,4-triazine (1.0 eq) in anhydrous THF (0.2 M
concentration). Cool the solution to -10°C using an ice/salt bath.

o Why? Low temperature maximizes regioselectivity for the C5 position over the C3 position.
e Amination: Slowly bubble anhydrous ammonia gas or add a solution of 0.5 M

in dioxane (1.05 eq) dropwise over 30 minutes.

o Control: Do not use a large excess of amine, or the 3,5-diamino product will form.

o Workup: Stir at 0°C for 2 hours. Monitor by TLC (50% EtOAc/Hexanes). The starting material
(

) will disappear, and the mono-amino product (

) will appear.
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 Purification: Evaporate volatiles. Triturate the residue with cold water to remove ammonium
chloride salts. Filter the solid and dry under vacuum.

o Yield: Typically 70-85%.

Reactivity & Functionalization[2][3][4][5][6][7]1[8][9]

The utility of 3-chloro-1,2,4-triazin-5-amine lies in the remaining C3-chloro handle. This site is
primed for derivatization to create complex bioactive molecules.[2]

Nucleophilic Aromatic Substitution ()

The C3-Cl bond is susceptible to displacement by amines, thiols, and alkoxides.

e Reaction Conditions:
o Solvent: NMP, DMF, or DMSO (high dielectric constant stabilizes the transition state).
o Base: DIPEA or

(to scavenge HCI).

o Temperature: 80°C - 120°C (Microwave irradiation is highly effective).

o Application Example: Synthesis of SHP2 inhibitors involves displacing the C3-Cl with
hindered spiro-amines [1].

Palladium-Catalyzed Cross-Coupling

The electron-deficient nature of the ring facilitates oxidative addition of Pd(0) into the C3-ClI
bond.

e Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.
o Catalyst:

or

/XPhos.
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o Base:

or

o Note: Anhydrous conditions are critical to prevent hydrolysis of the C3-Cl to the triazinone.

Reactivity Pathway Diagram

3-Chloro-1,2,4-triazin-5-amine
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Caption: Divergent synthesis pathways from the core scaffold. Path 1 and 2 are constructive;
Path 3 is a stability risk.

Medicinal Chemistry Applications
SHP2 Allosteric Inhibitors

Research has demonstrated that the 3-amino-1,2,4-triazine motif can mimic the pyrazine core
found in SHP099 (a potent SHP2 inhibitor). The triazine nitrogen atoms participate in critical
water-mediated hydrogen bonding networks within the phosphatase active site [2].

Purine Bioisosteres

The 5-amino-1,2,4-triazine system is isosteric with the adenine core of ATP. This makes it an
excellent starting point for designing competitive inhibitors of ATP-binding enzymes (kinases,
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ATPases).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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